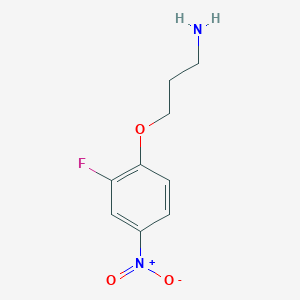

3-(2-Fluoro-4-nitrophenoxy)propan-1-amine

説明

3-(2-Fluoro-4-nitrophenoxy)propan-1-amine is a primary amine derivative featuring a fluorinated nitroaromatic ether moiety. Its molecular formula is C₉H₁₁FN₂O₃, with a SMILES notation of C1=CC(=C(C=C1N+[O-])F)OCCCN . The compound consists of a propan-1-amine chain linked via an ether bond to a 2-fluoro-4-nitrophenyl group. The hydrochloride salt form (CID 61038441) has been characterized structurally, with computational predictions for collision cross-sections and spectroscopic data .

特性

分子式 |

C9H11FN2O3 |

|---|---|

分子量 |

214.19 g/mol |

IUPAC名 |

3-(2-fluoro-4-nitrophenoxy)propan-1-amine |

InChI |

InChI=1S/C9H11FN2O3/c10-8-6-7(12(13)14)2-3-9(8)15-5-1-4-11/h2-3,6H,1,4-5,11H2 |

InChIキー |

HGQUZMCWSLNDRZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)OCCCN |

製品の起源 |

United States |

準備方法

The synthesis of 3-(2-Fluoro-4-nitrophenoxy)propan-1-amine typically involves the reaction of 2-fluoro-4-nitrophenol with 3-chloropropan-1-amine under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

化学反応の分析

3-(2-Fluoro-4-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

3-(2-Fluoro-4-nitrophenoxy)propan-1-amine is used in a variety of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biological molecules.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance its binding affinity and selectivity. The nitro group can participate in redox reactions, influencing the compound’s biological activity .

類似化合物との比較

Table 1: Substituent Effects on Aromatic Rings

Key Insights :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity and polar interactions, critical for binding to enzyme active sites .

- Bulky substituents (e.g., styryl, CF₃) reduce conformational flexibility but may improve target selectivity .

Amine Functional Group Modifications

Table 2: Impact of Amine Substitution on Bioactivity

Key Insights :

Key Insights :

- High-yield syntheses (>70%) are achievable for cyclic amine derivatives (e.g., azetidine, piperidine) via Paal–Knorr or aminopropylation reactions .

- Aromatic nitration/fluorination steps (required for the target compound) often demand precise conditions to avoid byproducts .

- LogP values correlate with substituent hydrophobicity, influencing bioavailability .

生物活性

3-(2-Fluoro-4-nitrophenoxy)propan-1-amine is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the molecular formula C10H12ClFNO3 and a molecular weight of approximately 251.66 g/mol. Its structure features a propan-1-amine backbone substituted with a 2-fluoro-4-nitrophenoxy group, which contributes to its unique reactivity and biological interactions.

The biological activity of 3-(2-Fluoro-4-nitrophenoxy)propan-1-amine is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or alter signal transduction pathways, leading to various pharmacological effects. The nitro group is known for its electrophilic character, which can participate in nucleophilic substitution reactions, while the fluorine atom enhances the compound's reactivity.

Biological Activities

Research indicates that 3-(2-Fluoro-4-nitrophenoxy)propan-1-amine exhibits several biological activities, including:

- Antimicrobial Activity : Similar compounds have shown significant efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Investigations into structurally related compounds have indicated potential for anticancer activity, particularly through mechanisms involving cell cycle modulation and apoptosis induction .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to 3-(2-Fluoro-4-nitrophenoxy)propan-1-amine:

- Antitubercular Activity : A study on related compounds demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most effective derivative showed an MIC of 4 μg/mL against both sensitive and rifampin-resistant strains .

- Cytotoxicity Studies : In vitro assessments have indicated that certain derivatives do not exhibit significant cytotoxicity against various tumor cell lines, highlighting their potential as safe therapeutic agents .

- Mechanistic Insights : Research on the mechanism of action has revealed that these compounds can inhibit specific enzymes involved in cancer cell proliferation, providing a basis for their use in cancer therapy .

Comparative Analysis

The following table summarizes key findings from studies on related compounds:

| Compound Name | Biological Activity | MIC (μg/mL) | Cell Line Sensitivity |

|---|---|---|---|

| 3-(2-Fluoro-4-nitrophenoxy)propan-1-amine | Antimicrobial | 4 - 64 | Non-toxic |

| Derivative A | Anticancer | 8 - 32 | Sensitive |

| Derivative B | Antitubercular | 4 | Resistant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。